molecular formula C9H11N3O B8757434 3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one

3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one

Cat. No.: B8757434
M. Wt: 177.20 g/mol
InChI Key: GNNGOBBGXHJRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one is an organic compound that features a pyrimidine ring attached to a propene chain with a dimethylamino group

Preparation Methods

The synthesis of 3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one typically involves the reaction of pyrimidine derivatives with propene compounds under specific conditions. One common method involves the use of hydrothermal treatment, where the reactants are subjected to high temperatures and pressures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.

Common reagents used in these reactions include diisopropylzinc, which is known for its role in asymmetric autocatalysis . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one exerts its effects involves its ability to act as an asymmetric autocatalyst. This means that the compound can catalyze its own formation in an enantioselective manner, leading to the amplification of chirality . The molecular targets and pathways involved in this process include interactions with diisopropylzinc and other reagents that facilitate the autocatalytic cycle.

Comparison with Similar Compounds

3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one can be compared with other pyrimidine derivatives and compounds that exhibit similar autocatalytic properties. Some similar compounds include:

The uniqueness of this compound lies in its specific structure and the ability to undergo asymmetric autocatalysis, which is not commonly observed in other similar compounds.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

3-(dimethylamino)-1-pyrimidin-5-ylprop-2-en-1-one

InChI

InChI=1S/C9H11N3O/c1-12(2)4-3-9(13)8-5-10-7-11-6-8/h3-7H,1-2H3

InChI Key

GNNGOBBGXHJRBH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C1=CN=CN=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.01 g of N,N-dimethylformamide dimethylacetal was added to 1.54 g of 5-acetylpyrimidine (Khim. Geterotsikl. Soedim., 1981, (7), 958-962) and the mixture was heated at reflux for 15 hours. After the reaction solution was air-cooled, a small amount of diisopropyl ether was added and the deposited crystal was collected by filtration to obtain 1.52 g of the objective compound as reddish brown crystals.
Quantity
6.01 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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